molecular formula C8H13N3O B1417211 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine CAS No. 1173323-92-6

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B1417211
CAS No.: 1173323-92-6
M. Wt: 167.21 g/mol
InChI Key: SMSZXJUIBZVLLN-JXMROGBWSA-N
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Description

N-[1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine (molecular formula: C₈H₁₃N₃O) is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a propan-2-ylidene hydroxylamine moiety. Its SMILES notation is CC1=CC(=NN1C/C(=N/O)/C)C, and its InChIKey is SMSZXJUIBZVLLN-JXMROGBWSA-N . Predicted collision cross-section (CCS) values for its adducts range from 136.9 to 147.2 Ų, indicating moderate molecular compactness . The compound is commercially available through Santa Cruz Biotechnology in quantities of 250 mg ($197.00) and 1 g ($399.00) .

Properties

IUPAC Name

(NE)-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZXJUIBZVLLN-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=NO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C/C(=N/O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine. Research indicates that compounds with pyrazole moieties exhibit significant activity against multidrug-resistant pathogens. For instance, a study found that derivatives like 7b demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Cancer Research
The compound has also shown promise in cancer therapy. Pyrazole derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation. A notable case study involved the screening of various pyrazole analogs against human cancer cell lines, revealing IC50 values below 10 µM for several compounds, indicating potent anticancer activity .

CompoundTargetIC50 (µM)Activity
7bMDR Pathogens0.22 - 0.25Antimicrobial
Various PyrazolesCancer Cell Lines<10Anticancer

Agricultural Applications

Pesticidal Properties
this compound and its derivatives have been investigated for their potential use as pesticides. The pyrazole structure is known to enhance the biological activity of agrochemicals. Studies suggest that these compounds can effectively target specific pests while minimizing harm to beneficial insects .

Herbicidal Activity
Research has also focused on the herbicidal properties of pyrazole derivatives. Certain compounds have been shown to inhibit the growth of weed species at low concentrations, making them suitable candidates for developing environmentally friendly herbicides .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Application AreaProperty EnhancedExample
Polymer ChemistryThermal StabilityImproved composites
Material ScienceMechanical StrengthEnhanced durability

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted at Al-Azhar University evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings demonstrated a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the pyrazole ring in enhancing biological activity .

Case Study 2: Cancer Cell Line Inhibition

In another significant study published in MDPI, various pyrazole derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications led to substantial reductions in cell viability, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with key analogs (see Table 1):

Table 1: Structural Comparison of Selected Heterocyclic Compounds
Compound Name (CID/Reference) Molecular Formula Key Functional Groups Substituents Commercial Availability
N-[1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine (CID 42962772) C₈H₁₃N₃O Pyrazole, hydroxylamine 3,5-dimethyl, propan-2-ylidene Yes
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid C₁₂H₈FN₅O₂ Triazolo-pyrimidine, carboxylic acid 2-fluorophenyl No data
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- C₁₃H₂₀N₄O₂ Pyrazole, piperidinecarboxamide 3,5-dimethyl, acetyl-piperidine No data
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide C₁₀H₁₁N₃O₃S Pyrimidine, isoxazole, thioether 4-hydroxy, 5-methylisoxazole No data
5-(P-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine C₁₁H₁₃N₃O₅S Dioxazine, sulfonyl, acetyl P-acetylaminophenyl No data
Key Observations:
  • Pyrazole Derivatives : The target compound shares the 3,5-dimethylpyrazole motif with 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide . However, the latter incorporates a piperidinecarboxamide group, likely enhancing solubility compared to the hydroxylamine group in the target compound.
  • Functional Group Diversity : Compounds like 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide feature thioether and sulfonyl groups, which may confer distinct reactivity (e.g., nucleophilic substitution) compared to the hydroxylamine’s redox activity .

Physicochemical Properties

Collision Cross-Section (CCS) and Adduct Behavior

The target compound’s CCS values (136.9–147.2 Ų) suggest a compact conformation, comparable to small heterocycles like pyridine derivatives. In contrast, bulkier analogs (e.g., dioxazine or triazolo-pyrimidine derivatives) would likely exhibit higher CCS due to extended substituents .

Solubility and Stability
  • The hydroxylamine group in the target compound may confer pH-dependent solubility , contrasting with carboxylic acid-containing analogs (e.g., 7-(2-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid ), which are ionizable and water-soluble at basic pH .
  • The absence of electron-withdrawing groups (e.g., sulfonyl or fluorine) in the target compound may enhance its stability under oxidative conditions compared to fluorinated analogs .

Biological Activity

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Pyrazole derivatives have been recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry.

  • Molecular Formula : C8H12N2O
  • Molar Mass : 152.19 g/mol
  • Structure : The compound features a hydroxylamine functional group attached to a pyrazole ring, which is known for its reactivity and biological activity.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For example, certain derivatives have demonstrated inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen TargetedBiofilm Inhibition (%)
4a0.22Staphylococcus aureus85
5a0.25E. coli80
7b0.23Pseudomonas aeruginosa90

These compounds also showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of pyrazole derivatives. For instance, novel derivatives demonstrated cytotoxicity against liver (HepG2) and lung (A549) carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively . This suggests that these compounds can effectively inhibit cancer cell proliferation.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference Drug IC50 (μM)
Chemical 17HepG25.35Cisplatin: 3.78
Chemical 17A5498.74Cisplatin: 6.39

The low toxicity observed in normal lung fibroblast cells (MRC-5) indicates a favorable therapeutic index for these compounds, suggesting they may be safe for further development .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways. For instance, some pyrazole derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in both antibacterial and anticancer therapies .

Case Studies

A study conducted on a series of pyrazole derivatives revealed that modifications to the pyrazole ring could significantly enhance biological activity. The introduction of various substituents led to improved potency against specific bacterial strains and cancer cell lines, demonstrating the importance of structural optimization in drug design .

Preparation Methods

Synthesis via Hydrazine Derivatives and Acetophenones

Method Overview:
Condensation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde with substituted acetophenones in ethanolic KOH yields pyrazoline derivatives. These intermediates are then reacted with hydrazinium chloride or hydroxylamine hydrochloride to introduce the hydroxylamine group.

Reaction Scheme:

Indole-2-carbaldehyde + Acetophenone → Pyrazoline derivative → Reaction with hydroxylamine hydrochloride → N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine

Reaction Conditions:

  • Solvent: Ethanol with KOH (for condensation)
  • Reflux: 8-14 hours
  • Reagents: Hydrazine derivatives, hydroxylamine hydrochloride
  • Purification: Recrystallization from chloroform/ethanol

Data Table 1: Typical Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Condensation Hydrazine + Acetophenone Ethanol + KOH Reflux 8-14 h 80% Formation of pyrazoline
Hydroxylamine reaction Pyrazoline + Hydroxylamine hydrochloride Ethanol Reflux 8 h 90% Formation of hydroxylamine derivative

Cyclization to Pyrazoles and Further Functionalization

Method Overview:
Pyrazoline intermediates undergo cyclization with bromine in acetic acid or treatment with hydrazine hydrate to afford pyrazoles or hydrazides. These are then cyclized or reacted further to produce the target hydroxylamine.

Reaction Scheme:

Pyrazoline derivative + Br2 in acetic acid → Substituted pyrazole
Pyrazoline derivative + hydrazine hydrate → Hydrazide derivatives
Hydrazide + hydroxylamine hydrochloride → this compound

Reaction Conditions:

  • Bromination: Room temperature, acetic acid solvent
  • Hydrazine treatment: Reflux in ethanol with sodium acetate
  • Purification: Filtration, washing, recrystallization

Data Table 2: Reaction Conditions for Cyclization

Step Reagents Solvent Temperature Time Yield Notes
Bromination Bromine Acetic acid Room temp 2-4 h 79-84% Substituted pyrazoles
Hydrazine reaction Hydrazine hydrate Ethanol Reflux 8 h 81% Hydrazide formation

Synthesis via Condensation with Ethyl Acetoacetate

Method Overview:
Reaction of pyrazoline derivatives with ethyl acetoacetate in acetic acid facilitates cyclization to form fused heterocycles, including the target hydroxylamine derivatives.

Reaction Scheme:

Pyrazoline derivative + Ethyl acetoacetate → Fused heterocycle → Hydroxylamine derivative

Reaction Conditions:

  • Solvent: Acetic acid
  • Reflux: 8 hours
  • Purification: Recrystallization

Data Table 3: Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield Notes
Cyclization Ethyl acetoacetate Acetic acid Reflux 8 h Variable Formation of fused heterocycles

Research Findings and Characterization Data

  • Spectral Data:
    Characterization of intermediates and final compounds is primarily performed via IR and NMR spectroscopy. For example:

    • IR: Presence of characteristic C=O (~1650-1700 cm$$^{-1}$$), N-H (~3300 cm$$^{-1}$$), and C=S (~1167 cm$$^{-1}$$)
    • $$^{1}$$H-NMR: Methyl groups (~1.13 ppm), methylene protons (~2.39-2.80 ppm), and aromatic or heterocyclic protons (~6.73-6.98 ppm).
  • Yields:
    The overall yields for key steps are generally high, often exceeding 80%, indicating efficient synthetic routes.

Data Summary Table

Preparation Method Key Reagents Main Conditions Typical Yield Notes
Hydrazine condensation Hydrazine derivatives + aldehydes/ketones Reflux in ethanol/KOH 80-90% Forms pyrazolines
Cyclization with bromine Pyrazolines + bromine Acetic acid, room temp 79-84% Produces substituted pyrazoles
Hydrazine hydrate treatment Pyrazolines + hydrazine hydrate Reflux in ethanol 81% Hydrazide derivatives
Acetoacetate cyclization Pyrazolines + ethyl acetoacetate Acetic acid, reflux Variable Fused heterocycles

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (DMSO-d₆) assigns pyrazole protons (δ 2.25 ppm for CH₃) and imine carbons (δ 160–165 ppm).
  • IR : Stretching frequencies for N–O (1250–1300 cm⁻¹) and C=N (1640–1680 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 209.1294) verifies molecular weight (±3 ppm error).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
Reactant of Route 2
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine

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